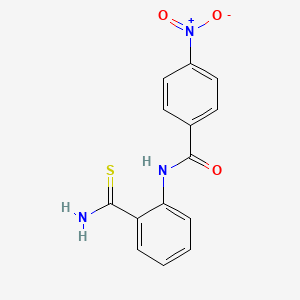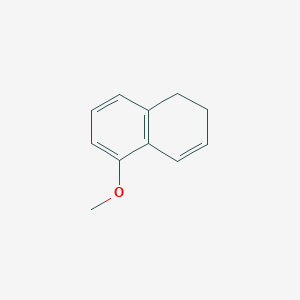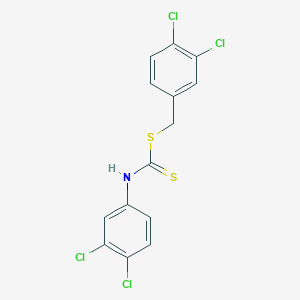
N-(2-Carbamothioylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Carbamothioylphenyl)-4-nitrobenzamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamothioylphenyl)-4-nitrobenzamide typically involves the reaction of 2-aminothiophenol with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Carbamothioylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Carbamothioylphenyl)-4-nitrobenzamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Carbamothioylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide
- 2-Methylpropyl N-(2-carbamothioylphenyl)carbamate
Uniqueness
N-(2-Carbamothioylphenyl)-4-nitrobenzamide stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain targets.
Propiedades
Número CAS |
59525-10-9 |
|---|---|
Fórmula molecular |
C14H11N3O3S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
N-(2-carbamothioylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O3S/c15-13(21)11-3-1-2-4-12(11)16-14(18)9-5-7-10(8-6-9)17(19)20/h1-8H,(H2,15,21)(H,16,18) |
Clave InChI |
KNMALRPHHUVDBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)

![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)




![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
